molecular formula C12H14INO B8524278 1-(6-Iodo-3,3-dimethylindolin-1-yl)ethanone

1-(6-Iodo-3,3-dimethylindolin-1-yl)ethanone

Cat. No.: B8524278
M. Wt: 315.15 g/mol
InChI Key: LSKMWQNKSSYWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Iodo-3,3-dimethylindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H14INO and its molecular weight is 315.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

1-(6-iodo-3,3-dimethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C12H14INO/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7H2,1-3H3

InChI Key

LSKMWQNKSSYWRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)I)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone (2.000 g, 9.791 mmol) in concentrated hydrochloric acid (20.00 ml, 548.5 mmol) at 0° was added ice (15 g) followed by a solution of sodium nitrite (0.7769 g, 11.26 mmol) in water (15 mL). After 45 min, a solution of potassium iodide (3.251 g, 19.58 mmol) in water (15 mL) was added dropwise. After 5 min, the mixture was allowed to warm to RT. After 1 hr, CH2Cl2 (ca. 100 mL) and water (ca. 25 mL) were added. The aqueous fraction was extracted 2× with CH2Cl2. The combined organic fractions were washed with saturated NaHCO3 followed by 10% NaS2O3 and brine. After drying with Na2SO4, the deep red solution was concentrated in vacuo and purified by silica gel chromatography using 10-60% hexanes:EtOAc to afford 1-(6-iodo-3,3-dimethylindolin-1-yl)ethanone as an orange oil that solidified upon standing. M+H+=316.0.
Quantity
2 g
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reactant
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20 mL
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reactant
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[Compound]
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ice
Quantity
15 g
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reactant
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0.7769 g
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reactant
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3.251 g
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reactant
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15 mL
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solvent
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15 mL
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solvent
Reaction Step Five
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25 mL
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solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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